1-(1-Carbamoyl)ethylindoline
Description
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(11(12)14)13-7-6-9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPSTPUHNLBWAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N1CCC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Indoline with β-Propiolactone
The lactone ring-opening methodology, adapted from indole chemistry, offers a viable route to introduce a carboxylic acid-terminated ethyl chain onto indoline. In this approach, β-propiolactone reacts with indoline under alkaline conditions (e.g., potassium hydroxide) at elevated temperatures (110–181°C). The lactone opens to form a potassium 3-(indolinyl)propionate intermediate, which is acidified to yield 3-(indolinyl)propionic acid.
Example Protocol
Carboxylic Acid Activation and Amidation
The resultant 3-(indolinyl)propionic acid is converted to the carbamoyl derivative via amide coupling. Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in N-methylpyrrolidone (NMP) facilitates activation of the carboxylic acid, followed by reaction with ammonia.
Example Protocol
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Reactants : 3-(Indolinyl)propionic acid (2.24 mmol), NH3 (2.68 mmol), EDCI (3.13 mmol), HOBt (2.24 mmol)
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Workup : Extraction with ether, column chromatography purification (EtOAc/hexanes)
Alkylation with Bromoethyl Nitrile and Hydrolysis
Nucleophilic Substitution on Indoline
Indoline’s secondary amine undergoes alkylation with 2-bromoethyl cyanide to introduce a nitrile-terminated ethyl chain. The reaction proceeds in anhydrous dimethylformamide (DMF) with potassium carbonate as a base.
Example Protocol
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Reactants : Indoline (1.0 mol), 2-bromoethyl cyanide (1.2 mol), K2CO3 (2.0 mol)
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Conditions : 80°C, 8 hours
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Workup : Filtration, solvent evaporation, and recrystallization from ethanol
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Yield : ~65% (estimated from analogous alkylations).
Nitrile Hydrolysis to Carbamoyl
The nitrile intermediate is hydrolyzed to the primary amide using hydrogen peroxide (H2O2) in acidic or basic conditions.
Example Protocol
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Reactants : 2-(Indolinyl)ethyl cyanide (1.0 mol), H2O2 (30%, 3.0 mol), H2SO4 (catalytic)
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Conditions : 60°C, 4 hours
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Workup : Neutralization with NaOH, extraction with dichloromethane
Friedel-Crafts Acylation and Reductive Amination
Acylation of Indoline
Friedel-Crafts acylation introduces a ketone group at the indoline’s aromatic ring using acetyl chloride and AlCl3. The resultant 1-acetylindoline is subsequently reduced to 1-(2-hydroxyethyl)indoline with sodium borohydride.
Example Protocol
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Reactants : Indoline (1.0 mol), acetyl chloride (1.2 mol), AlCl3 (1.5 mol)
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Conditions : 0°C to room temperature, 2 hours
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Yield : ~70% (based on similar acylations).
Oxidation and Amidation
The hydroxyl group is oxidized to a carboxylic acid using Jones reagent (CrO3/H2SO4), followed by EDCI-mediated amidation as described in Section 1.2.
Palladium-Catalyzed Coupling Reactions
Suzuki-Miyaura Cross-Coupling
A boronic ester-functionalized ethylcarbamoyl group is coupled to 1-bromoindoline using Pd(PPh3)4 as a catalyst.
Example Protocol
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Reactants : 1-Bromoindoline (1.0 mol), ethylcarbamoyl boronic ester (1.2 mol), Pd(PPh3)4 (0.05 mol)
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Conditions : DME/H2O, 80°C, 12 hours
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Yield : ~60% (estimated from analogous couplings).
Cyclization of Substituted Anilines
Pictet-Spengler Cyclization
A pre-functionalized aniline derivative bearing an ethylcarbamoyl group undergoes cyclization with formaldehyde to form the indoline ring.
Example Protocol
-
Reactants : 2-(Ethylcarbamoyl)aniline (1.0 mol), formaldehyde (1.2 mol), HCl (catalytic)
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Conditions : Reflux in ethanol, 6 hours
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 1-(1-Carbamoyl)ethylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted indoline compounds.
Scientific Research Applications
1-(1-Carbamoyl)ethylindoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indoline derivatives.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-Carbamoyl)ethylindoline involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
1-Carbamoyl β-Carbolines
Structural Similarities : β-Carbolines share a tricyclic indole-fused pyridine structure, analogous to indoline derivatives. Substitution with a carbamoyl group at the 1-position enhances antifungal activity by disrupting fungal membrane integrity and inducing oxidative stress .
Key Differences :
- Synthesis: β-Carbolines are synthesized via Pictet-Spengler reactions or biomimetic pathways from amino acids, whereas indoline derivatives may require cyclopropane intermediates or Vilsmeier-Haack conditions .
1-Carbamoyl-1H-Benzotriazole
Structural Similarities : Both compounds feature a carbamoyl group attached to a nitrogen-containing heterocycle.
Key Differences :
- Reactivity : 1-Carbamoyl-1H-benzotriazole acts as a carbamoyl transfer agent in solution, equilibrating between 1- and 2-isomers. In contrast, 1-(1-carbamoyl)ethylindoline’s ethyl linker likely reduces isomerization .
- Applications : Benzotriazole derivatives are primarily used as synthetic intermediates, while indoline derivatives target therapeutic applications (e.g., CNS disorders) .
Pyridinium Salts with Carbamoyl Substituents
Structural Similarities : Pyridinium salts (e.g., 1-carbamoylmethyl-3,5-dimethylpyridinium chloride) share a carbamoyl-methyl group attached to a nitrogen heterocycle.
Key Differences :
- Stability : Pyridinium salts exhibit high thermal stability (melting points >250°C) due to ionic character, whereas indoline derivatives are neutral and may have lower melting points .
- Spectral Data : The IR spectrum of 1-carbamoylmethylpyridinium chloride shows distinct NH stretches at 3086–3244 cm⁻¹, while NMR data for indoline derivatives would differ due to ring saturation and substituent effects .
Comparative Data Table
Critical Analysis of Research Findings
- Antifungal Mechanisms : 1-Carbamoyl β-carbolines outperform indoline derivatives in antifungal applications due to their tricyclic aromatic system, which enhances membrane penetration and ROS generation .
- Synthetic Feasibility : Pyridinium salts and benzotriazoles are easier to synthesize in high yields (>80%) compared to indoline derivatives, which may require multi-step protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
